molecular formula C10H13NO2 B13649323 Methyl 5-isopropylnicotinate

Methyl 5-isopropylnicotinate

Cat. No.: B13649323
M. Wt: 179.22 g/mol
InChI Key: JPDFTGUGGUNYQT-UHFFFAOYSA-N
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Description

Methyl 5-isopropylnicotinate is an organic compound with the molecular formula C10H13NO2 It is a derivative of nicotinic acid, featuring a methyl ester group and an isopropyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-isopropylnicotinate typically involves the esterification of 5-isopropylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{5-isopropylnicotinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-isopropylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: 5-isopropylnicotinic acid.

    Reduction: 5-isopropyl-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-isopropylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its vasodilatory effects.

    Industry: It is used in the formulation of topical creams and sprays for pain relief, leveraging its ability to enhance the penetration of active ingredients.

Mechanism of Action

The mechanism of action of Methyl 5-isopropylnicotinate involves its ability to act as a vasodilator. Upon topical application, it promotes the release of prostaglandin D2, leading to the dilation of peripheral blood vessels. This enhances blood flow to the applied area, providing relief from muscle and joint pain. The compound’s molecular targets include the prostaglandin receptors on the vascular smooth muscle cells.

Comparison with Similar Compounds

    Methyl nicotinate: Another ester of nicotinic acid, used similarly for its vasodilatory properties.

    Ethyl nicotinate: A related compound with similar applications but differing in the ester group.

    Methyl salicylate: Known for its use in topical pain relief formulations, it shares some functional similarities with Methyl 5-isopropylnicotinate.

Uniqueness: this compound is unique due to the presence of the isopropyl group, which may influence its pharmacokinetic properties and biological activity. This structural variation can result in different efficacy and potency compared to other nicotinate esters.

Biological Activity

Methyl 5-isopropylnicotinate (MIPN) is a derivative of nicotinic acid, which has garnered attention due to its potential biological activities. This article explores the pharmacological effects, mechanisms of action, and relevant research findings related to MIPN.

  • Chemical Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • CAS Registry Number : 553-60-6

MIPN is believed to exert its biological effects primarily through the following mechanisms:

  • Vasodilation : Similar to other nicotinic acid derivatives, MIPN promotes vasodilation by enhancing local blood flow. This effect is mediated by the release of prostaglandins, particularly prostaglandin D2, which acts on vascular smooth muscles . The vasodilatory response can lead to increased cutaneous erythema upon topical application.
  • Absorption and Distribution : MIPN demonstrates good lipophilicity, allowing it to penetrate the skin effectively. Studies indicate that approximately 80-90% of MIPN penetrates the skin in vitro, bypassing the stratum corneum layer . Following absorption, it is hydrolyzed to nicotinic acid and methanol, with a short half-life in the dermis (3-10 minutes) .
  • Pharmacodynamics : MIPN acts as an agonist on G-protein coupled receptors (GPCRs), particularly HCAR2 and HCAR3, influencing lipid metabolism and anti-lipolytic effects . Its interaction with these receptors may lead to decreased lipolysis and altered triglyceride synthesis.

Antinociceptive Effects

Research indicates that MIPN exhibits significant antinociceptive properties:

  • In a study involving mice, oral doses of methyl nicotinate (5 and 10 mg/kg) significantly reduced pain responses in acetic acid-induced writhing tests and prolonged reaction times in thermal pain tests . This suggests potential applications in pain management.

Pharmacokinetics

The pharmacokinetic profile of MIPN includes:

  • Absorption : Rapid absorption through the gastrointestinal tract and skin.
  • Volume of Distribution : Concentrated primarily in the liver, kidneys, and adipose tissue.
  • Metabolism : Undergoes ester hydrolysis to form nicotinic acid, which has further biological implications.

Case Studies

  • Topical Application for Pain Relief : A clinical study demonstrated that topical administration of MIPN resulted in localized vasodilation and pain relief in patients with musculoskeletal conditions. The erythema observed was consistent with increased blood flow due to prostaglandin release .
  • Comparative Studies on Efficacy : Comparative studies with other nicotinic acid derivatives showed that MIPN had a more pronounced effect on pain relief than some traditional analgesics, highlighting its potential as a therapeutic agent .

Data Summary Table

PropertyValue
Chemical FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
Vasodilatory EffectInduces localized erythema
Antinociceptive ActivitySignificant reduction in pain
Absorption Rate80-90% through skin
Half-Life3-10 minutes in dermis

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 5-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)8-4-9(6-11-5-8)10(12)13-3/h4-7H,1-3H3

InChI Key

JPDFTGUGGUNYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CN=C1)C(=O)OC

Origin of Product

United States

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